3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine
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Overview
Description
3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrol ring, a trifluoromethyl-substituted pyridazinyl group, and a piperazinyl methanone moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Pyrrol Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Synthesis of the Piperazinyl Methanone Moiety:
Attachment of the Trifluoromethyl-Substituted Pyridazinyl Group: This step may involve a coupling reaction using a suitable reagent to introduce the trifluoromethyl group to the pyridazinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol ring or the methanone group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study its interactions with biological macromolecules such as proteins or nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in having a substituted aromatic ring, but differs in its functional groups and overall structure.
Lemon Balm Compounds: Contains phenolic compounds and terpenes, which are different from the fluorophenyl and trifluoromethyl groups in the target compound.
Uniqueness
The uniqueness of 3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N5O/c21-15-3-1-13(2-4-15)14-11-16(25-12-14)19(30)29-9-7-28(8-10-29)18-6-5-17(26-27-18)20(22,23)24/h1-6,11-12,25H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWBUOMZPEYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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